Beta-defensin 9 , BNBD-9
Description
Overview of the Beta-Defensin Family
Beta-defensins are a family of small, cationic antimicrobial peptides that play a crucial role in the innate immune systems of vertebrates. physiology.orgoup.com These peptides are characterized by a conserved pattern of six cysteine residues that form three intramolecular disulfide bonds, creating a stable, triple-stranded β-sheet structure. oup.com This structural motif is essential for their biological activity.
Functionally, beta-defensins exhibit broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses. physiology.orgoup.com Their primary mechanism of action involves the disruption of microbial cell membranes through electrostatic interactions, leading to membrane permeabilization and subsequent cell death. physiology.org Beyond their direct microbicidal effects, beta-defensins also act as immunomodulatory molecules, linking the innate and adaptive immune responses. nih.govmdpi.com They can attract and activate various immune cells, such as immature dendritic cells and T-lymphocytes, to the site of infection. nih.govmdpi.com
Beta-defensins are primarily produced by epithelial cells lining mucosal surfaces, such as the respiratory, gastrointestinal, and urogenital tracts, as well as by some immune cells, including neutrophils. physiology.orgoup.com Their expression can be either constitutive, providing a constant first line of defense, or inducible, being upregulated in response to the presence of microbial products or inflammatory signals. oup.com The bovine genome is known to contain a significant number of β-defensin genes, highlighting their importance in cattle host defense. physiology.org
Significance of BNBD-9 in Innate Immunity Research
Bovine Neutrophil Beta-Defensin 9 (BNBD-9) has garnered attention in innate immunity research primarily for its role as a chemoattractant, a molecule that directs the movement of cells. Research has demonstrated that synthetic BNBD-9 is a potent chemoattractant for immature bovine dendritic cells (DCs). nih.govresearchgate.netsigmaaldrich.com Dendritic cells are critical antigen-presenting cells that act as messengers between the innate and adaptive immune systems. mendelu.cz By recruiting these cells to sites of infection or inflammation, BNBD-9 helps to initiate and shape a more specific and robust adaptive immune response. nih.gov
The significance of BNBD-9 extends to its involvement in the host response to bacterial infections. Studies have shown that the expression of BNBD-9 is upregulated in bovine mammary epithelial cells following a challenge with heat-inactivated Escherichia coli, a pathogen commonly associated with mastitis in dairy cattle. vetres.org Furthermore, gene expression studies in calves infected with Mycobacterium avium subspecies paratuberculosis (the causative agent of Johne's disease) have shown downregulation of a BNBD-9-like gene, suggesting its potential role in the pathogenesis of this chronic intestinal disease. ualberta.ca These findings underscore the importance of BNBD-9 in the bovine innate immune defense against economically significant pathogens and highlight its potential as a biomarker for early disease detection. ualberta.ca
Table 1: Investigated Immunological Roles of BNBD-9
| Research Area | Finding | Significance |
|---|---|---|
| Chemotaxis | BNBD-9 attracts immature bovine dendritic cells. nih.govmdpi.comresearchgate.net | Links innate and adaptive immunity by recruiting key antigen-presenting cells. |
| Mastitis | BNBD-9 gene expression is increased in mammary epithelial cells after E. coli challenge. vetres.org | Indicates a role in the innate immune response to a major bovine pathogen. |
| Johne's Disease | BNBD-9-like gene is downregulated in calves infected with Mycobacterium avium subsp. paratuberculosis. ualberta.ca | Suggests involvement in the immune response to chronic infection and potential as a disease biomarker. |
Historical Context of BNBD-9 Discovery and Initial Characterization
The discovery and characterization of BNBD-9 are rooted in broader investigations into the bovine beta-defensin family. Beta-defensins were first identified as a large family of 13 homologous peptides isolated from bovine neutrophils. oup.com While the protein was identified as part of this family, the specific genetic sequence for BNBD-9 remained uncharacterized for some time.
The initial cloning and characterization of the complementary DNA (cDNA) for BNBD-9 occurred during the screening of a bovine small intestinal cDNA library. nih.gov In a 1998 study aimed at identifying novel beta-defensins, researchers isolated a clone that encoded the previously identified BNBD-9 peptide, for which a cDNA sequence had not yet been determined. nih.gov This provided the first genetic blueprint for the BNBD-9 precursor protein.
Initial characterization through Northern blot analysis revealed that BNBD-9 is expressed in the bone marrow. nih.gov Low levels of its messenger RNA (mRNA) were also found in the distal part of the small intestine. nih.gov The GenBank accession number assigned to the BNBD-9 cDNA sequence from this initial study is AF016394. nih.gov This foundational work provided the necessary tools for subsequent research into the specific functions and regulation of BNBD-9.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
EGVRNFVTCRINRGFCVPIRCPGHRRQIGTCLGPQIKCCR |
Origin of Product |
United States |
Genomic Organization and Molecular Evolution of Bnbd 9
BNBD-9 Gene Locus and Genomic Architecture in Bovine Species
The gene encoding BNBD-9 is situated within a larger cluster of beta-defensin genes on bovine chromosome 27. physiology.orgroyalsocietypublishing.org This syntenic cluster, designated as cluster D, is considered the most ancient of the beta-defensin clusters and is orthologous to the single defensin (B1577277) cluster found in avian species. physiology.org In cattle, this cluster is extensive, spanning approximately 1.9 megabases and containing at least 30 beta-defensin sequences. physiology.org
The genomic architecture of most beta-defensin genes, including those in the chromosome 27 cluster, is characterized by a two-exon structure. physiology.org The first exon typically encodes a prepropeptide, which includes a hydrophobic leucine-rich signal sequence. physiology.org The second exon encodes the mature, functional peptide. physiology.org This fundamental genomic organization is a conserved feature across many beta-defensin genes.
Table 1: Genomic Location of Bovine Beta-Defensin Gene Clusters
| Chromosome | Cluster Designation | Number of Genes |
| 8 | A | 4 |
| 13 | B | 19 |
| 23 | C | 5 |
| 27 | D | 30 |
Data sourced from recent genomic analyses of the bovine beta-defensin gene family. royalsocietypublishing.org
Genetic Variation and Polymorphism of BNBD-9 Alleles
The bovine beta-defensin gene family exhibits considerable genetic variation, which is a key factor in the diverse immune responses observed among cattle. A prominent form of this variation is copy number variation (CNV), where the number of copies of a particular gene can differ between individuals. royalsocietypublishing.organimal-reproduction.org This phenomenon is particularly pronounced in the beta-defensin cluster on chromosome 27, where BNBD-9 is located. physiology.org The extensive CNV within this cluster suggests a dynamic evolutionary history and may contribute to variations in disease resistance and reproductive traits. royalsocietypublishing.org
In addition to CNV, single nucleotide polymorphisms (SNPs) are another source of genetic diversity within bovine beta-defensin genes. physiology.org While specific SNP data for BNBD-9 is not extensively detailed in the available literature, studies on the broader beta-defensin family in cattle have identified numerous SNPs that can influence the function and expression of these immune peptides. physiology.org Research has indicated that variants of bovine neutrophil beta-defensins, including BNBD-9, were exclusively detected in domestic cattle and their extinct ancestor, the aurochs, suggesting a degree of lineage-specific variation. nih.gov
Evolutionary Trajectories and Positive Selection in BNBD-9
The evolution of the beta-defensin gene family, including BNBD-9, has been significantly shaped by gene duplication and positive selection. These evolutionary forces have driven the diversification of this gene family, leading to a large repertoire of defensins with varied functions.
Phylogenetic Analysis of BNBD-9 within Defensin Gene Clusters
Phylogenetic analyses of the bovine beta-defensin gene family reveal distinct clustering of genes, reflecting their evolutionary relationships. The cluster on chromosome 27, which includes BNBD-9, shows evidence of expansion in the bovine genome. physiology.org A phylogenetic tree of human and bovine beta-defensin proteins illustrates that the genes on chromosome 27 form a distinct group. nih.gov This clustering suggests that the genes within this locus, including BNBD-9, share a more recent common ancestor with each other than with beta-defensins on other chromosomes.
Gene Duplication Events and Diversification of Beta-Defensin Genes
Gene duplication is a primary mechanism for the evolution of new gene functions. nih.gov The large number of beta-defensin genes in cattle, particularly within the chromosome 27 cluster, is a direct result of multiple gene duplication events throughout their evolutionary history. physiology.org Following duplication, these new gene copies are subject to different evolutionary pressures, which can lead to the diversification of their sequences and functions. physiology.org This process has resulted in a large and functionally diverse family of beta-defensin peptides in cattle. physiology.org The presence of multiple, closely related beta-defensin genes on chromosome 27 is a clear indication of repeated gene duplication events. physiology.orgroyalsocietypublishing.org
Comparative Genomics of BNBD-9 Homologs Across Species
Comparative genomic studies provide valuable insights into the evolution and function of genes across different species. The beta-defensin gene family shows both conservation and divergence across mammals. While the fundamental structure of beta-defensins is conserved, the number and specific sequences of these genes can vary significantly between species, likely due to different pathogen-driven selective pressures. physiology.orgnih.gov
A phylogenetic analysis including beta-defensin 9 from various species, such as chickens, ducks, quail, geese, rats, mice, cattle, and water buffalo, demonstrates the evolutionary relationships of this specific defensin. This type of analysis helps to identify orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome). The considerable sequence variability observed among beta-defensins across species suggests that while the core structure is maintained, the specific functions may have adapted to the particular immune challenges faced by each species. nih.gov
Expression and Regulation of Bnbd 9
Tissue-Specific Expression Profiles of BNBD-9 mRNA and Protein
The expression of BNBD-9 is observed in various tissues, highlighting its role as a versatile antimicrobial peptide in the defense of epithelial surfaces.
In healthy bovine mammary glands, beta-defensins are constitutively expressed in the parenchyma, mammary epithelial cells (MECs), and lymph nodes. This expression is independent of the cow's parity, age, or lactation status. The presence of functional BNBD-9, also referred to as LAP, has been confirmed in bovine milk, suggesting its secretion from the mammary epithelial cells where its mRNA is expressed. nih.gov This constitutive presence provides a frontline defense mechanism for the mammary gland.
While many beta-defensins are known to be expressed in hematopoietic cells, specific details regarding the constitutive expression of BNBD-9 in bovine bone marrow and other hematopoietic tissues are not extensively documented in currently available research. However, the broader family of beta-defensins is expressed in immune cells such as macrophages and neutrophils.
BNBD-9 (LAP) was first identified in the epithelium of the bovine tongue. nih.gov Its expression has also been noted in other epithelial barriers, particularly in response to infection. For instance, widespread expression of LAP has been observed in infected bovine intestinal and respiratory tissues. nih.gov This suggests that while there may be a low basal level of expression, BNBD-9 is significantly upregulated at these sites upon pathogenic challenge, rather than being highly constitutively expressed in a healthy state.
| Tissue | Expression Profile | Notes |
| Mammary Gland | Constitutive and Inducible | Expressed in parenchyma, MECs, and lymph nodes. Secreted into milk. |
| Tongue Epithelium | Constitutive | Site of initial discovery of LAP (BNBD-9). |
| Intestinal Mucosa | Inducible | Expression is significantly increased upon infection. |
| Respiratory Tract | Inducible | Expression is upregulated in response to infection. |
Inducible Expression of BNBD-9 in Response to Biological Stimuli
The expression of BNBD-9 is dynamically regulated and can be significantly increased in the presence of various biological triggers, which is a key feature of the innate immune response.
The induction of BNBD-9 expression is a well-documented response to pathogenic invasion, particularly in the context of bovine mastitis. Infection of the mammary gland with mastitis-causing bacteria leads to a significant increase in BNBD-9 mRNA in the mammary epithelial cells. nih.gov
Pathogen-Associated Molecular Patterns (PAMPs), which are conserved molecular structures on pathogens, are potent inducers of beta-defensin expression. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, has been shown to increase the expression of LAP mRNA in bovine tracheal epithelial cells. nih.gov This induction is mediated through pattern recognition receptors like Toll-like receptors (TLRs), which recognize PAMPs and initiate a signaling cascade that leads to the upregulation of immune response genes, including those for beta-defensins.
| Stimulus | Effect on BNBD-9 Expression | Tissue/Cell Type |
| Mastitis-causing bacteria | Upregulation | Bovine Mammary Epithelial Cells |
| Lipopolysaccharide (LPS) | Upregulation | Bovine Tracheal Epithelial Cells |
The expression of BNBD-9 is also modulated by the host's own inflammatory mediators and cytokines, which are produced during an immune response. General inflammatory conditions have been shown to induce LAP expression. nih.gov
The regulation of the BNBD-9 (LAP) gene is complex and involves the interplay of various transcription factors. In mammary epithelial cells, the expression of LAP is oppositely regulated by the antagonistic effects of NF-κB p65 and C/EBPβ. nih.gov Pathogen contact leads to the recruitment of NF-κB p65, which stimulates the activity of the LAP promoter. Conversely, C/EBPβ has a repressive function on the LAP promoter. nih.gov This intricate regulatory mechanism allows for a controlled and context-dependent expression of BNBD-9. While it is known that inflammatory cytokines can induce beta-defensin expression, specific details on the direct effects of cytokines like TNF-α or various interleukins on BNBD-9 expression require further investigation.
| Mediator | Regulatory Effect | Key Transcription Factors |
| Inflammation | Upregulation | NF-κB p65 (stimulatory), C/EBPβ (repressive) |
Transcriptional Regulation of BNBD-9 Gene Expression
The transcription of the BNBD-9 gene is controlled by a network of signaling pathways and transcription factors that respond to various stimuli, including components of invading pathogens.
The Nuclear Factor-Kappa B (NF-κB) pathway is a cornerstone in the regulation of genes involved in inflammation and immunity, including beta-defensins. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.comcreative-diagnostics.com Upon stimulation by pathogens or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. youtube.comcreative-diagnostics.com This process liberates NF-κB dimers, most commonly the p50-RelA (p65) heterodimer, allowing them to translocate to the nucleus. youtube.comcreative-diagnostics.com
Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. youtube.com Studies on the bovine homolog of human beta-defensin 2 (hBD-2), known as tracheal antimicrobial peptide (TAP), have revealed the presence of consensus binding sites for NF-κB in the 5' flanking region of its gene. nih.govnih.govasm.org The induction of TAP expression by lipopolysaccharide (LPS), a component of Gram-negative bacteria, is mediated at the transcriptional level through these NF-κB sites. nih.govnih.govasm.org Gel mobility shift assays have confirmed that LPS stimulation induces NF-κB binding activity in the nuclei of tracheal epithelial cells. nih.govasm.org This suggests a conserved mechanism for the inducible expression of beta-defensins in response to bacterial infection. Furthermore, research on human beta-defensin 9 (HBD9) has demonstrated the involvement of TLR2-mediated NF-κB signaling pathways in its expression. nih.govnih.gov
| Transcription Factor | Activating Stimuli | Role in BNBD-9 Expression |
|---|---|---|
| NF-κB | LPS, Pro-inflammatory cytokines, Pathogen components | Induces transcription by binding to promoter regions |
| AP-1 (c-JUN, ATF2) | MAPK pathway activation | Involved in the induction of BNBD-9 expression |
| Oct-1 | Constitutively active in some cells | Contributes to the regulation of beta-defensin expression |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov Three major MAPK pathways are the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. researchgate.net The activation of these pathways by various stimuli, such as proinflammatory cytokines and pathogen-associated molecular patterns (PAMPs), leads to the phosphorylation and activation of downstream transcription factors. researchgate.net
Research indicates that MAPK pathways play a significant role in regulating the expression of beta-defensins. researchgate.netmdpi.com For instance, the stimulation of Toll-like receptor 2 (TLR2) has been shown to induce HBD9 expression through MAPK phosphatase 1 (MKP1)-dependent pathways. nih.govnih.gov Furthermore, studies have identified the involvement of the transcription factors c-JUN and activating transcription factor 2 (ATF2), which are downstream targets of the JNK and p38 MAPK pathways, respectively, in the induction of HBD9. nih.govnih.gov The activation of JNK1/2, in particular, correlates with an increase in beta-defensin expression. researchgate.net This highlights the intricate crosstalk between different signaling cascades in orchestrating the immune response.
Octamer Transcription Factor 1 (Oct-1) is a ubiquitously expressed transcription factor that participates in the regulation of various genes. Evidence suggests a role for Oct-1 in the expression of beta-defensins. physiology.org For example, Oct-1 has been shown to be involved in regulating the expression of the bovine beta-defensin TAP in mammary epithelial cells. physiology.org Unlike the inducible nature of NF-κB and MAPK pathways in response to infection, Oct-1 may contribute to the constitutive or basal expression of certain beta-defensins. researchgate.net However, the precise mechanisms and the full extent of Oct-1's contribution to BNBD-9 regulation are still under investigation. researchgate.net
The regulation of gene expression is fundamentally controlled by promoter and enhancer elements within the DNA. Promoters are DNA sequences located near the transcription start site of a gene that serve as a binding site for RNA polymerase and other transcription factors, initiating transcription. youtube.comyoutube.com Enhancers are regulatory DNA sequences that can be located far from the gene they regulate and can increase the likelihood of its transcription. nih.govyoutube.com
The 5' flanking region of beta-defensin genes, including the bovine TAP gene, contains consensus binding sites for transcription factors like NF-κB and nuclear factor interleukin-6 (NF IL-6). nih.govnih.govasm.org Studies using reporter gene constructs have shown that DNA sequences within 324 nucleotides of the transcription start site of the TAP gene are responsible for mediating its induction. nih.govasm.org The gene for human beta-defensin 2 (hBD-2), a homolog of TAP, also possesses conserved NF-κB and NF IL-6 binding sites in its promoter region. nih.govnih.govasm.org These findings underscore the importance of these specific promoter elements in the inducible expression of beta-defensins. The interplay between these promoter-bound transcription factors and potentially distant enhancer elements is likely crucial for the precise and robust regulation of BNBD-9 gene expression.
Post-Transcriptional and Post-Translational Regulation of BNBD-9
Following transcription, the regulation of BNBD-9 expression continues at the post-transcriptional and post-translational levels, ensuring that the final protein product is functional and present at the appropriate levels.
The stability of messenger RNA (mRNA) molecules is a critical determinant of the amount of protein that can be synthesized. nih.govbiorxiv.org The half-life of an mRNA transcript can be influenced by various factors, including sequences within the mRNA itself, particularly in the 3' untranslated region (3'UTR), and the binding of RNA-binding proteins (RBPs). thebiogrid.org Pre-mRNA molecules can also form secondary structures that can either enhance or inhibit splicing, a crucial step in mRNA processing. nih.gov
Differential Proteolytic Processing and Amino-Terminal Analogs
Beta-defensins, including BNBD-9, are synthesized as larger precursor proteins that must undergo proteolytic cleavage to release the mature, active peptide. This processing is a critical step in their activation. From a granule-rich cytoplasmic fraction of purified bovine blood neutrophils, thirteen homologous beta-defensin peptides were isolated, indicating a common pathway of processing and storage within these immune cells. nih.gov The complete sequences of these peptides were determined through a combination of enzymatic digestion and Edman degradation, confirming they are distinct, processed forms. nih.gov
The study of synthetic analogs, particularly those with modifications at the amino-terminal (N-terminal) end, has provided valuable insights into the structure-function relationship of these peptides. Research has utilized synthetic versions of bovine beta-defensins to investigate their biological activities. For instance, synthetic BNBD-9 has been shown to be a chemo-attractant for immature bovine dendritic cells, highlighting its role in bridging the innate and adaptive immune systems. sigmaaldrich.com This demonstrates that chemically synthesized peptides, analogous to the naturally processed mature form, can replicate key biological functions.
The use of analogs extends to other bovine beta-defensins, such as BNBD3, where an analog (aBNBD3) was also found to be chemotactic for these immune cells, both in laboratory settings (in vitro) and in living organisms (in vivo). sigmaaldrich.com This underscores the importance of the core peptide structure, which can be mimicked and sometimes modified through synthetic analogs to study or enhance its function.
Table 1: Investigated Bovine β-Defensins and Their Chemotactic Activity
| Peptide | Type | Target Cells | Activity Observed |
|---|---|---|---|
| BNBD-9 | Synthetic | Immature Bovine Monocyte-Derived Dendritic Cells | Chemotactic Attraction sigmaaldrich.com |
| BNBD-3 | Synthetic | Immature Bovine Monocyte-Derived Dendritic Cells | Chemotactic Attraction sigmaaldrich.com |
| aBNBD-3 | Synthetic Analog | Immature Bovine Monocyte-Derived Dendritic Cells | Chemotactic Attraction sigmaaldrich.com |
| EBD | Synthetic | Immature Bovine Monocyte-Derived Dendritic Cells | Chemotactic Attraction sigmaaldrich.com |
Impact of Post-Translational Modifications on BNBD-9 Activity and Stability
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they play a fundamental role in regulating protein stability, localization, and function. nih.govelsevierpure.com For beta-defensins, the most critical PTM is the formation of a specific disulfide bond pattern, which is essential for their three-dimensional structure and, consequently, their stability and activity.
While other PTMs like phosphorylation, ubiquitination, and methylation are known to control the stability of various proteins by signaling for their degradation or stabilization, the extent to which these specific modifications affect BNBD-9 is not well-documented. nih.govrepec.orgresearchgate.net In general, PTMs can add functional diversity to proteins, influencing everything from their enzymatic activity to their lifespan within a cell. nih.gov For BNBD-9, the highly cationic (positively charged) nature of the mature peptide, a result of its amino acid composition, is a key feature for its antimicrobial function, allowing it to interact with negatively charged bacterial cell walls. nih.govfrontiersin.org The structural integrity conferred by the disulfide bonds ensures that this charge distribution is presented correctly, thereby maintaining the peptide's potent biological activity and stability in diverse physiological environments.
Table 2: Key Structural and Post-Translational Features of BNBD-9
| Feature | Description | Impact on BNBD-9 |
|---|---|---|
| Primary Structure | 38-42 amino acid peptide chain. nih.gov | Forms the backbone of the mature peptide. |
| Cysteine Residues | Six invariantly spaced cysteine residues. nih.gov | Essential for forming the disulfide bridge network. |
| Disulfide Bridges | Three intramolecular bonds (CysI-CysV, CysII-CysIV, CysIII-CysVI). nih.govfrontiersin.org | Defines the stable, three-dimensional structure; crucial for activity and stability. nih.govfrontiersin.org |
| Cationic Nature | Highly positively charged mature peptide. nih.gov | Facilitates interaction with negatively charged microbial membranes, contributing to antimicrobial activity. frontiersin.org |
Compound Name Reference Table
Structural Analysis and Functional Determinants of Bnbd 9
Comparative Structural Insights with Other Beta-Defensins
Beta-defensins, including BNBD-9, exhibit a conserved three-dimensional structure despite significant variations in their amino acid sequences. This structural conservation points to a common functional framework across this peptide family. The characteristic fold of a beta-defensin consists of a short N-terminal α-helix followed by a triple-stranded, antiparallel β-sheet. This core structure is stabilized by a specific pattern of three intramolecular disulfide bonds.
A comparative analysis of 16 bovine β-defensins, including BNBD-9, revealed variations in their lengths, ranging from 38 to 192 amino acids, and differing physicochemical properties such as molecular weight and isoelectric point. These variations likely influence their specific biological roles.
Disulfide Bond Configuration and Its Role in BNBD-9 Folding and Stability
A defining feature of beta-defensins is their unique disulfide bond connectivity. Unlike alpha-defensins, which have a C1-C6, C2-C4, C3-C5 pairing, beta-defensins are characterized by a Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 disulfide bridge pattern. A comprehensive study of bovine β-defensins has confirmed this specific connectivity for 16 members of the family, including BNBD-9. nih.gov
These three disulfide bonds are crucial for the proper folding and conformational stability of BNBD-9. They act as covalent cross-links that stabilize the tertiary structure, particularly the triple-stranded β-sheet core. This rigid framework is essential for maintaining the peptide's structural integrity in diverse physiological environments and for its resistance to proteolytic degradation. The formation of these disulfide bonds is a critical step in the maturation of the active peptide and is thought to guide the folding pathway towards the energetically favorable and biologically active conformation. The stability conferred by these bonds is a key factor in the peptide's ability to function effectively as a component of the host's first line of defense.
Structural Determinants of Biological Activity for BNBD-9
The biological activity of BNBD-9, particularly its antimicrobial function, is intrinsically linked to its three-dimensional structure and physicochemical properties. The key determinants of its activity are its cationic nature and amphipathic character.
The high net positive charge of beta-defensins, resulting from a prevalence of basic amino acid residues such as lysine (B10760008) and arginine, facilitates their initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is the first step in the mechanism of microbial killing.
Once bound to the microbial surface, the amphipathic nature of the peptide comes into play. The spatial arrangement of hydrophobic and hydrophilic residues on the peptide's surface allows it to insert into and disrupt the integrity of the microbial membrane. This can lead to pore formation, membrane depolarization, and ultimately, cell death. A study on bovine β-defensins indicated that their lengths can vary significantly, which, along with differences in their isoelectric pH (ranging from 4.8 to 11.47), likely contributes to their target specificity and functional diversity. nih.gov For instance, BNBD-9, along with BNBD-3 and bovine enteric β-defensin (EBD), has been shown to be chemotactic for immature bovine dendritic cells, suggesting a role in linking the innate and adaptive immune responses. nih.gov The specific arrangement of charged and hydrophobic residues on the surface of BNBD-9 is therefore a critical determinant of both its antimicrobial and immunomodulatory functions.
Computational Modeling and Prediction of BNBD-9 Structure
In the absence of an experimentally determined three-dimensional structure for BNBD-9, computational modeling serves as a valuable tool for predicting its conformation and understanding its structure-function relationships. Homology modeling, also known as comparative modeling, is a powerful approach for this purpose. This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.
Given the high degree of structural conservation among beta-defensins, the known structures of other bovine beta-defensins, such as BNBD-12, or even human beta-defensins can serve as templates to build a predictive model of BNBD-9. The accuracy of such a model is dependent on the sequence identity between the target (BNBD-9) and the template. The general steps for homology modeling of BNBD-9 would include:
Template Selection: Identifying the best available template structure(s) from the Protein Data Bank (PDB) based on sequence similarity to BNBD-9.
Sequence Alignment: Aligning the amino acid sequence of BNBD-9 with that of the chosen template(s).
Model Building: Constructing the three-dimensional model of BNBD-9 based on the alignment and the template's coordinates.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
While no specific computational models for BNBD-9 have been published to date, the availability of advanced protein structure prediction algorithms and the wealth of structural data for other defensins make the generation of a reliable in silico model of BNBD-9 a feasible endeavor. Such a model would be instrumental in guiding further experimental studies to elucidate the precise molecular mechanisms underlying the biological activities of this important bovine defensin (B1577277).
Biological Functions of Bnbd 9 in Host Defense
Antimicrobial Activity of BNBD-9
BNBD-9 contributes to the first line of defense against invading pathogens through its ability to directly neutralize a variety of microorganisms.
Research has demonstrated that beta-defensin 9 exhibits antimicrobial efficacy against clinically relevant bacterial pathogens. A study involving a recombinant human beta-defensin 9 (hBD9) propeptide confirmed its effectiveness against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. While direct studies on BNBD-9's activity against Escherichia coli are limited, research on its orthologs, such as chicken β-defensin-9 (AvBD-9), shows potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, synthetic AvBD-9 effectively inhibits the growth of S. aureus and other bacteria like Shigella sonni. nih.gov This suggests that defensins of the beta-9 family likely possess a wide range of antibacterial capabilities.
Table 1: Reported Antibacterial Spectrum of Beta-Defensin 9 and its Orthologs
| Organism | Compound | Observed Activity | Source(s) |
|---|---|---|---|
| Staphylococcus aureus | Human beta-defensin 9 (hBD9) | Antimicrobial efficacy demonstrated | |
| Pseudomonas aeruginosa | Human beta-defensin 9 (hBD9) | Antimicrobial efficacy demonstrated | |
| Staphylococcus aureus | Chicken β-defensin-9 (sAvBD-9) | Complete growth inhibition | nih.gov |
The primary mechanism by which BNBD-9 and other beta-defensins exert their bactericidal effect is through the disruption of microbial cell membranes. Although the precise mechanism for BNBD-9 is not fully detailed, the proposed action is consistent with that of other cationic antimicrobial peptides. mdpi.comresearchgate.net
The process is believed to begin with an electrostatic attraction between the positively charged defensin (B1577277) peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.compeerj.com Following this initial binding, the peptide interacts with the lipid bilayer, leading to membrane permeabilization and the formation of pores. mdpi.comresearchgate.net This disruption of the membrane integrity results in the leakage of essential ions and metabolites from the cytoplasm, ultimately causing cell death. nih.gov Morphological analysis of bacteria treated with chicken β-defensin-9 revealed significant damage to the cell envelope, including the formation of holes and deep craters, leading to the release of cytoplasmic contents. nih.gov
The antimicrobial activity of the beta-defensin 9 family extends beyond bacteria to include fungi.
Antifungal Activity: Synthetic chicken β-defensin-9 (sAvBD-9) has been shown to be effective against both unicellular and multicellular fungi, including pathogenic species such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.gov In contrast, the expression of human beta-defensin 9 (hBD9) was observed to be down-regulated in gingival epithelial cells treated with Candida albicans, suggesting a complex and potentially indirect role in the host's response to fungal pathogens in specific tissues. nih.gov
Antiviral Activity: There is currently limited direct research available specifically documenting the antiviral activity of BNBD-9. However, other members of the beta-defensin family have demonstrated antiviral properties. nih.gov For example, peptides derived from mouse β-defensins have shown inhibitory activity against several enveloped viruses. mdpi.com This suggests that BNBD-9 may also possess antiviral capabilities, though further investigation is required.
Immunomodulatory Properties of BNBD-9
Beyond its direct microbicidal functions, BNBD-9 acts as a signaling molecule that helps orchestrate the broader immune response. It bridges the innate and adaptive immune systems, primarily through the recruitment and activation of key immune cells. frontiersin.org
A critical immunomodulatory function of BNBD-9 is its ability to attract specific immune cells to sites of infection or inflammation. Research has explicitly shown that synthetic bovine neutrophil β-defensin 9 (BNBD-9) is chemotactic for immature bovine dendritic cells. nih.gov This activity was confirmed in both laboratory (in vitro) and living organism (in vivo) models. nih.gov The recruitment of immature dendritic cells is a crucial step in initiating an adaptive immune response, as these cells are responsible for capturing antigens, processing them, and presenting them to T-lymphocytes. nih.gov While BNBD-9 shows a clear effect on dendritic cells, other beta-defensins are also known to be chemoattractants for different immune cells, such as mast cells and memory T cells. nih.govoup.com
Table 2: Reported Chemotactic Activity of Beta-Defensin 9
| Immune Cell Type | Compound | Observed Chemotactic Activity | Source(s) |
|---|
The role of BNBD-9 in cytokine induction appears to be part of a complex regulatory network. While direct studies measuring the specific cytokines produced in response to BNBD-9 are scarce, evidence shows that the expression of beta-defensin 9 is itself regulated by inflammatory signals. For instance, the expression of human beta-defensin 9 (hBD9) is significantly up-regulated in corneal epithelial cells following the activation of Toll-like receptor 2 (TLR2), a key receptor in recognizing bacterial components. nih.gov
Other beta-defensins, such as human beta-defensin 3 (hBD3), are known to induce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8, in various immune cells through TLR signaling pathways. nih.gov However, the function of beta-defensins can be dichotomous; under certain conditions, they can also suppress inflammation. For example, hBD3 can decrease cytokine production in macrophages that have been exposed to bacterial lipopolysaccharide (LPS). frontiersin.org This suggests that while BNBD-9 is an active participant in inflammatory processes, its specific effect on cytokine profiles—whether pro-inflammatory or anti-inflammatory—may be context-dependent and warrants further investigation.
Role in Antigen Presentation and Adaptive Immune Priming
Beta-defensin 9 plays a crucial role as a molecular bridge between the innate and adaptive immune responses. frontiersin.org A primary mechanism through which it exerts this function is by recruiting key cells of the adaptive immune system to sites of infection or inflammation. frontiersin.org
Research has demonstrated that synthetic BNBD-9 functions as a chemoattractant for immature dendritic cells (iDCs). nih.gov Dendritic cells are potent and professional antigen-presenting cells (APCs) essential for initiating the adaptive immune response. nih.govnih.gov Immature DCs are highly proficient at capturing and processing antigens from invading pathogens. nih.gov
Once iDCs are attracted by chemoattractants like BNBD-9 to a specific location, they can encounter, engulf, and process pathogens. Following antigen processing, these cells mature and migrate to lymph nodes where they present the processed antigens to naïve T cells. mdpi.com This antigen presentation is the critical first step in priming T cells and launching a specific, cell-mediated adaptive immune response. wikipedia.orgcellsignal.com The ability of BNBD-9 to attract these sentinel cells of the immune system underscores its importance in not just providing a first line of antimicrobial defense, but also in orchestrating a more targeted and memory-driven immune reaction. frontiersin.orgnih.gov
Table 1: Chemotactic Activity of Bovine β-Defensins on Immature Dendritic Cells (iDCs)
| Peptide | Chemotactic Activity for Bovine iDCs |
|---|---|
| BNBD-9 | Attracts iDCs in vitro nih.gov |
| BNBD-3 | Attracts iDCs in vitro nih.gov |
| aBNBD-3 (analog) | Attracts iDCs in vitro and in vivo nih.gov |
| EBD | Attracts iDCs in vitro nih.gov |
This table summarizes the findings of a study screening synthetic bovine β-defensins for their ability to attract immature bovine monocyte-derived dendritic cells. nih.gov
Role of BNBD-9 in Animal Disease Models (excluding human clinical trials)
The functional significance of BNBD-9 has been explored in pre-clinical and experimental models relevant to bovine health, particularly in the context of infectious diseases that pose a significant threat to the dairy industry.
Pre-clinical Studies in Bovine Health and Disease Resistance
Bovine mastitis, an inflammatory disease of the mammary gland, is one of the most economically impactful conditions affecting dairy cattle. mdpi.com Beta-defensins are a critical component of the innate immune system in the bovine mammary gland, acting as a first line of defense against mastitis-causing pathogens. mdpi.comveterinaryworld.org
Studies have identified the expression of multiple β-defensins, including BNBD-9 (also referred to as DEFB9), in the mammary glands of cows suffering from mastitis. nih.gov The expression of these peptides can be both constitutive (present in healthy tissue) and inducible (upregulated in response to infection), highlighting their role in the immediate priming of the immune system against microbial attack. nih.gov The primary antimicrobial action of β-defensins involves the disruption and permeabilization of pathogen membranes, showing effectiveness against major mastitis pathogens such as Escherichia coli and Staphylococcus aureus. mdpi.com The presence and induction of BNBD-9 in the context of mastitis suggest its direct involvement in the local immune response and resistance to intramammary infections. veterinaryworld.orgnih.gov
Table 2: Expression of Select β-Defensins in Bovine Mastitis
| β-Defensin Gene | Expression in Mastitis | Implied Function in Bovine Health |
|---|---|---|
| BNBD-9 (DEFB9) | Expressed during mastitis nih.gov | Contribution to innate defense in the mammary gland nih.gov |
| LAP | Expressed during mastitis nih.gov | Antimicrobial defense, inflammation response frontiersin.org |
| TAP | Expressed during mastitis nih.gov | Antimicrobial defense, inflammation response frontiersin.org |
| DEFB3 | Expressed during mastitis nih.gov | Antimicrobial defense nih.gov |
| DEFB7 | Expressed during mastitis nih.gov | Antimicrobial defense nih.gov |
| DEFB10 | Expressed during mastitis nih.gov | Antimicrobial defense nih.gov |
| DEFB11 | Expressed during mastitis nih.gov | Antimicrobial defense nih.gov |
This table indicates the expression of various β-defensin genes, including BNBD-9, in the bovine mammary gland during mastitis, based on research findings. nih.gov
Application in in vitro and ex vivo models relevant to infection and immunity
To elucidate the specific mechanisms of BNBD-9's function, researchers have utilized in vitro and ex vivo models. These systems allow for controlled investigation of cellular interactions and responses to infection and immune mediators. nih.govmdpi.com
A key in vitro study involved generating immature dendritic cells from bovine monocytes to test the chemotactic properties of various synthetic bovine β-defensins. nih.gov In this model, BNBD-9 was consistently shown to attract these immature dendritic cells. nih.gov Such cell culture-based assays are crucial for dissecting the immunomodulatory roles of peptides like BNBD-9, providing direct evidence of their ability to influence the behavior of specific immune cell populations. nih.gov These findings from in vitro models are fundamental to understanding how BNBD-9 contributes to the initiation of the adaptive immune response by recruiting antigen-presenting cells. nih.gov
Methodologies for Bnbd 9 Research
Molecular Cloning and Gene Expression Analysis Techniques
Analyzing the expression of the gene encoding BNBD-9 is fundamental to understanding its biological function and regulation. Various techniques are utilized to quantify its mRNA levels in different tissues and under various physiological conditions.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative counterpart (qPCR) are cornerstone techniques for studying BNBD-9 gene expression. nih.govnih.gov These methods are highly sensitive and specific for detecting and quantifying mRNA transcripts. The general workflow begins with the extraction of total RNA from target cells or tissues. nih.gov This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the polymerase chain reaction. nih.gov
In studies on human beta-defensin 9 (HBD9), the human ortholog of BNBD-9, qPCR is frequently used to measure the relative abundance of its mRNA. nih.govnih.gov For instance, research on ocular surface cells involves extracting total RNA, followed by cDNA synthesis using kits like the QuantiTect RT kit. nih.gov To ensure accuracy, contaminating genomic DNA is typically removed before reverse transcription. nih.gov
The qPCR step utilizes specific primers and probes, such as custom TaqMan assays, to amplify and detect the target cDNA sequence. nih.gov The expression level of the target gene is normalized to one or more stably expressed endogenous control genes, often called housekeeping genes, such as hypoxanthineguanine phosphoribosyltransferase (HPRT) or 18s rRNA, to correct for variations in RNA input and reverse transcription efficiency. nih.gov This allows for precise comparison of BNBD-9 expression across different experimental conditions, such as in healthy versus infected tissues. nih.gov
| Component/Step | Description | Example from HBD9 Research |
|---|---|---|
| RNA Extraction | Isolation of total RNA from cells or tissues. | RNeasy Mini Kit (Qiagen) nih.gov |
| cDNA Synthesis | Conversion of RNA to cDNA. | QuantiTect Reverse Transcription Kit (Qiagen) nih.gov |
| qPCR Platform | Real-time PCR system for amplification and detection. | Mx3005p Real-Time PCR System (Stratagene) nih.gov |
| Primers/Probes | Oligonucleotides for specific amplification of the target gene. | Custom TaqMan assays (Applied Biosystems) nih.gov |
| Endogenous Controls | Housekeeping genes for data normalization. | 18s rRNA, HPRT nih.gov |
Northern blot analysis is a classic technique used to determine the size and relative abundance of specific mRNA transcripts. thermofisher.com Although less sensitive than qPCR, it provides valuable information about transcript integrity and the presence of splice variants. The method involves separating total RNA samples by size using denaturing agarose (B213101) gel electrophoresis. thermofisher.comnih.gov The separated RNA is then transferred and immobilized onto a solid support, typically a nylon membrane. thermofisher.com
The membrane is subsequently hybridized with a labeled probe—a single-stranded DNA or RNA fragment complementary to the BNBD-9 mRNA sequence. thermofisher.com This probe is often labeled with a radioisotope (like ³²P) or a non-radioactive molecule. avancebio.com After washing away the unbound probe, the hybridized signal is detected by autoradiography or chemiluminescence, appearing as a distinct band. nih.gov The position of the band indicates the transcript's size, and the intensity of the band provides a semi-quantitative measure of its abundance. nih.gov
For a more comprehensive, genome-wide view of gene expression, high-throughput methods like microarray and RNA Sequencing (RNA-Seq) are employed. nih.govuniversiteitleiden.nl These technologies allow researchers to analyze the expression of thousands of genes simultaneously, placing the regulation of BNBD-9 within a broader transcriptional context.
Microarray analysis utilizes a solid surface containing thousands of immobilized oligonucleotide probes, each corresponding to a specific gene. universiteitleiden.nl Labeled cDNA from experimental samples is hybridized to the array, and the signal intensity at each probe location is measured to determine the expression level of the corresponding gene. This allows for a comparative analysis of the entire transcriptome between different conditions.
RNA-Sequencing (RNA-Seq) has largely superseded microarrays due to its higher sensitivity, broader dynamic range, and ability to identify novel transcripts and splice variants. nih.govfrontiersin.org The technique involves converting RNA into a library of cDNA fragments, which are then sequenced using next-generation sequencing platforms. universiteitleiden.nl The resulting sequence reads are aligned to a reference genome to quantify the expression of all genes, including BNBD-9. RNA-Seq can provide detailed insights into the transcriptional landscape, revealing subtle changes in gene expression and identifying other genes that are co-regulated with BNBD-9. nih.gov
Peptide Synthesis and Purification Methods
To study the biological activity of BNBD-9, the peptide must be produced in a pure form. This is achieved through either chemical synthesis or recombinant expression systems, followed by rigorous purification.
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is a common method for producing defensins. mdpi.comdrugbank.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. bachem.com Research on bovine β-defensins has utilized synthesized peptides, including BNBD-9, to investigate their functions. nih.gov
Alternatively, recombinant protein expression can be used. In this approach, the gene sequence for BNBD-9 is cloned into an expression vector, which is then introduced into a host organism, such as the bacterium Escherichia coli. nottingham.ac.uksemanticscholar.org The host cells are cultured and induced to produce the defensin peptide, often as a fusion protein to enhance stability and simplify purification. nottingham.ac.uk
Regardless of the production method, the crude peptide must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. proteomics.org.ukmdpi.com This technique separates the peptide from impurities based on its hydrophobicity, yielding a highly pure product suitable for functional assays. proteomics.org.uk The purity and identity of the final peptide are confirmed using methods like mass spectrometry. drugbank.com
In Vitro Assays for Antimicrobial Activity
A primary function of β-defensins is their ability to kill or inhibit the growth of microorganisms. Various in vitro assays are used to quantify the antimicrobial potency of BNBD-9 against a spectrum of pathogens. Common methods include the colony forming unit (CFU) reduction assay and the liquid microdilution assay, which determine the peptide concentration required to achieve a bactericidal effect. mdpi.comasm.org
The radial diffusion assay is a simple, robust, and widely used method to screen and quantify the antimicrobial activity of peptides like defensins. nih.gov The assay is performed in an agar (B569324) plate containing a uniform suspension of a target microorganism.
The procedure involves the following steps:
A thin layer of nutrient-poor agar containing a known concentration of washed bacterial cells is poured into a petri dish.
Once the agar has solidified, small wells are punched into the gel.
A specific amount of the purified BNBD-9 peptide, dissolved in a suitable buffer, is added to each well.
The plate is incubated for a few hours to allow the peptide to diffuse radially into the agar, creating a concentration gradient.
A layer of nutrient-rich agar is then poured over the initial gel, and the plate is incubated overnight to allow surviving bacteria to grow.
If the peptide is active against the test organism, a clear, circular zone of growth inhibition will appear around the well where the bacteria have been killed. nih.gov The diameter of this clear zone is proportional to the antimicrobial activity of the peptide concentration used. researchgate.net This method is effective for screening activity against various bacteria and for comparing the potency of different defensins. nih.gov
| Test Microorganism | Peptide Concentration (µg/mL) | Diameter of Inhibition Zone (mm) |
|---|---|---|
| E. coli | 25 | 8 |
| 50 | 12 | |
| 100 | 17 | |
| S. aureus | 25 | 6 |
| 50 | 10 | |
| 100 | 14 | |
| Buffer Control | N/A | 0 |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The antimicrobial potency of Beta-defensin 9 (BNBD-9) is quantitatively assessed using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These standardized methods determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism (MIC) and the lowest concentration needed to kill a specific percentage of the initial microbial population (MBC).
MIC determination is typically performed using broth microdilution or agar dilution methods, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). nelsonlabs.com In these assays, serial dilutions of BNBD-9 are incubated with a standardized inoculum of a target microorganism. Following an incubation period of 18 to 24 hours, the MIC is identified as the lowest concentration of the peptide that prevents visible turbidity or colony formation. nelsonlabs.comnih.gov
For the MBC, an aliquot from the wells or plates showing no visible growth in the MIC assay is sub-cultured onto an antimicrobial-free solid medium. nelsonlabs.com After a further incubation period, the number of surviving colonies is counted. The MBC is generally defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial count. mdpi.com The relationship between the MBC and MIC (MBC/MIC ratio) provides insight into whether the peptide is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A ratio of ≤4 is often indicative of bactericidal activity. mdpi.com
Table 1: Representative MIC and MBC Values for Beta-defensins Against Various Bacterial Strains
| Defensin | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Human Beta-defensin 3 | Staphylococcus aureus | Not specified | Not specified |
| Human Beta-defensin 3 | Enterococcus faecium | Not specified | Not specified |
| Human Beta-defensin 3 | Pseudomonas aeruginosa | Not specified | Not specified |
| Human Beta-defensin 3 | Stenotrophomonas maltophilia | Not specified | Not specified |
| Human Beta-defensin 3 | Acinetobacter baumannii | Not specified | Not specified |
Time-Kill Kinetics Studies
Time-kill kinetics studies are conducted to evaluate the rate at which an antimicrobial agent, such as BNBD-9, kills a specific bacterium. These assays provide a dynamic picture of the antimicrobial activity over time, complementing the static information provided by MIC and MBC determinations.
In a typical time-kill assay, a standardized inoculum of the target bacteria is exposed to a specific concentration of BNBD-9, often a multiple of the predetermined MIC (e.g., 2x, 4x, or 8x MIC). At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), aliquots are removed from the test suspension, serially diluted, and plated on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). A control group with no antimicrobial agent is run in parallel. The results are typically plotted as the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum. These studies can reveal whether the killing is concentration-dependent and how rapidly the peptide exerts its bactericidal effect. For instance, studies on other beta-defensins have demonstrated rapid bactericidal activity, with significant reductions in bacterial viability observed within minutes to a few hours of exposure. biorxiv.orgnih.gov
Functional Immunological Assays
Beyond its direct antimicrobial actions, BNBD-9 is investigated for its immunomodulatory functions through various in vitro assays. These assays help to elucidate the peptide's role in orchestrating immune responses.
Chemotaxis Assays for Immune Cells
Chemotaxis assays are employed to determine the ability of BNBD-9 to attract immune cells to a specific location, a crucial function in initiating an immune response. The chemoattractant properties of synthetic bovine beta-defensins, including BNBD-9, have been evaluated for their ability to attract immature bovine dendritic cells. nih.gov These experiments are often conducted using a multi-well chamber system (e.g., a Boyden chamber) where a porous membrane separates two compartments. Immune cells, such as dendritic cells, are placed in the upper chamber, while different concentrations of BNBD-9 are placed in the lower chamber. oup.com After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by microscopy or flow cytometry. A dose-dependent increase in cell migration towards BNBD-9, as has been observed for other beta-defensins, indicates a chemotactic function. nih.gov
Table 2: Chemotactic Activity of Bovine β-defensins on Immature Dendritic Cells
| β-defensin | Chemotactic Activity |
| BNBD-9 | Demonstrated |
| EBD | Demonstrated |
| BNBD3 | Demonstrated |
| aBNBD3 (analog) | Demonstrated |
Source: Adapted from a study on the chemotactic ability of synthetic bovine β-defensins. nih.gov
Cytokine Production Assays (e.g., ELISA, Luminex)
To investigate the influence of BNBD-9 on the production of cytokines—signaling molecules that mediate immune responses—researchers utilize immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex multiplex assays. nih.govnih.gov These assays can measure the concentration of specific cytokines in the supernatant of immune cells that have been stimulated with BNBD-9.
ELISA is a widely used technique to quantify a single cytokine. nih.gov In a sandwich ELISA, a capture antibody specific for the target cytokine is coated onto a microplate well. The cell culture supernatant is added, and any cytokine present binds to the antibody. A second, detection antibody (linked to an enzyme) is then added, which binds to the captured cytokine. Finally, a substrate is introduced that produces a measurable color change in the presence of the enzyme, with the intensity of the color being proportional to the amount of cytokine present. nih.gov
Luminex technology offers a high-throughput alternative, allowing for the simultaneous measurement of multiple cytokines in a small sample volume. core.ac.ukcreative-proteomics.com This method uses fluorescently coded microspheres, each coated with a capture antibody specific for a different cytokine. The sample is incubated with the bead mixture, and a biotinylated detection antibody and a fluorescent reporter molecule are used to quantify the amount of each cytokine bound to its specific bead. abacusdx.com
Flow Cytometry for Cell Activation and Phenotyping
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of BNBD-9 research, it is used to assess the activation state and phenotype of immune cells following exposure to the peptide. reactionbiology.com
For cell activation studies, immune cells are treated with BNBD-9 and then stained with fluorescently labeled antibodies that bind to specific cell surface markers indicative of activation, such as CD69 or CD86 on T cells and dendritic cells, respectively. The fluorescence intensity of each cell is measured by the flow cytometer, allowing for the quantification of the percentage of activated cells in a population. nih.gov
Immunophenotyping involves using a panel of antibodies to identify and quantify different subpopulations of immune cells (e.g., T helper cells, cytotoxic T lymphocytes, B cells, monocytes) within a heterogeneous sample. reactionbiology.com This can reveal if BNBD-9 selectively acts on a particular cell type. Modern flow cytometers can analyze multiple markers simultaneously (multi-color flow cytometry), providing a detailed profile of the immune cell landscape in response to BNBD-9. nih.gov
Structural Characterization Techniques
Understanding the three-dimensional structure of BNBD-9 is crucial for elucidating its mechanism of action. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed for this purpose. These methods provide insights into the peptide's fold, the arrangement of its disulfide bonds, and the distribution of charged and hydrophobic residues on its surface. nih.govresearchgate.net
The characteristic β-defensin fold consists of a triple-stranded, antiparallel β-sheet. acs.org However, variations, such as the presence of an N-terminal α-helical segment, have been observed in some β-defensins and are thought to contribute to their specific functions. acs.org The disulfide bridges, which in β-defensins typically connect the first and fifth, second and fourth, and third and sixth cysteine residues, are critical for stabilizing the tertiary structure. acs.org Structural studies reveal how the spatial arrangement of cationic and hydrophobic amino acids facilitates interaction with and disruption of microbial membranes, a key aspect of their antimicrobial activity. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely utilized biophysical technique for investigating the secondary structure of peptides and proteins. americanpeptidesociety.orgyoutube.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins and peptides in solution. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. americanpeptidesociety.orgyoutube.com
For β-defensins, CD spectroscopy is instrumental in determining the relative proportions of these secondary structural elements. The characteristic fold of β-defensins consists of a triple-stranded, antiparallel β-sheet. acs.orgmdpi.com CD analysis helps confirm the presence and stability of this β-sheet structure under various conditions, such as changes in pH or temperature. americanpeptidesociety.org
The analysis of a CD spectrum allows researchers to estimate the percentage of each secondary structure type. americanpeptidesociety.org For instance, β-sheets typically exhibit a positive peak around 195 nm and a negative peak near 217 nm, whereas α-helices show a strong negative peak at 222 nm and a positive peak at 190 nm. americanpeptidesociety.org Random coil structures present a more neutral spectrum with less defined peaks. americanpeptidesociety.org While specific CD spectroscopy studies focusing exclusively on BNBD-9 are not extensively detailed in the available literature, the methodology is fundamental to the characterization of the broader β-defensin family.
Table 1: Characteristic CD Spectroscopy Peaks for Protein Secondary Structures
| Secondary Structure | Positive Peak (approx.) | Negative Peak(s) (approx.) |
|---|---|---|
| α-Helix | 190 nm | 208 nm, 222 nm |
| β-Sheet | 195 nm | 217 nm |
| Random Coil | ~210 nm (weak) | 195 nm |
Data compiled from general principles of CD spectroscopy. americanpeptidesociety.org
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Three-Dimensional Structure
To determine the precise three-dimensional arrangement of atoms in β-defensins, researchers employ high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of molecules in solution, which can closely mimic their native physiological environment. nih.govnih.gov For β-defensins, homonuclear two-dimensional NMR experiments such as COSY, TOCSY, and NOESY are performed. nih.gov These experiments allow for the assignment of proton resonances and the identification of protons that are close in space, providing distance constraints used to calculate a family of 3D structures. nih.gov The solution structures of several β-defensins, including human β-defensin-1 (hBD-1), human β-defensin-2 (hBD-2), and bovine neutrophil β-defensin-12 (BNBD-12), have been determined using NMR. acs.orgnih.govnih.gov These studies have confirmed that a triple-stranded, antiparallel β-sheet is a common structural feature. acs.org
X-ray Crystallography provides a static, high-resolution picture of a molecule in its crystalline state. libretexts.org The first step in this process is to obtain high-quality crystals of the peptide, which can be a significant challenge. libretexts.org Once crystals are formed, they are exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density and, subsequently, the positions of each atom in the molecule. libretexts.org The crystal structures of hBD-1 and hBD-2 have been solved, revealing detailed atomic information and insights into their molecular packing. researchgate.net
While the specific three-dimensional structure of BNBD-9 has not been detailed, the structural analyses of other bovine and human β-defensins provide a robust model for its likely fold, which is stabilized by three conserved disulfide bonds. acs.orgnih.gov
Table 2: Structural Determination Methods for Select β-Defensins
| β-Defensin | Organism | Method(s) Used | Key Structural Findings |
|---|---|---|---|
| hBD-1 | Human | NMR & X-ray Crystallography | Triple-stranded β-sheet, N-terminal α-helix. nih.govresearchgate.net |
| hBD-2 | Human | NMR & X-ray Crystallography | Triple-stranded β-sheet, β-hairpin, N-terminal α-helical segment. acs.orgnih.govnih.gov |
| BNBD-12 | Bovine | NMR | Triple-stranded, antiparallel β-sheet. acs.orgnih.gov |
In Vivo Animal Model Studies (excluding human clinical trials)
In vivo studies using animal models are essential for understanding the biological function and relevance of β-defensins in a living organism. These studies bridge the gap between in vitro activity and potential physiological roles.
A key in vivo study involving BNBD-9 investigated its chemotactic abilities in cattle. nih.gov Synthetic BNBD-9, along with other bovine β-defensins, was tested for its capacity to attract immature bovine dendritic cells. The results demonstrated that BNBD-9 was indeed chemotactic for these important immune cells in vitro, and a related defensin showed similar activity in vivo. nih.gov This suggests a role for BNBD-9 in linking the innate and adaptive immune systems by recruiting dendritic cells to sites of infection or inflammation. nih.gov
Other research on related β-defensins provides further insight into the methodologies used for in vivo analysis. For example, a study on bovine neutrophil β-defensin-5 (BNBD-5) used a mouse model of Klebsiella pneumoniae infection. mdpi.com Mice were pretreated with BNBD-5 before being challenged with the bacteria, and the study found that the defensin provided effective protection by modulating the pulmonary inflammatory and metabolic responses. mdpi.com Another study utilized a gene-targeting approach to create mice deficient in murine beta-defensin 1 (Defb1). asm.org These knockout mice were then used to investigate the role of the defensin in clearing bacterial infections, revealing a potential role in resistance to urinary tract infections. asm.org
These animal model studies are critical for evaluating the immunomodulatory and protective functions of β-defensins, including BNBD-9, within a complex biological system.
Table 3: Summary of In Vivo Animal Model Studies on β-Defensins
| Defensin(s) | Animal Model | Purpose of Study | Key Findings |
|---|---|---|---|
| BNBD-9 , BNBD-3, EBD | Cattle | To assess chemotactic activity for immature dendritic cells. | BNBD-9 demonstrated chemotactic attraction for immature bovine dendritic cells in vitro. nih.gov |
| BNBD-5 | Mouse | To investigate protective effects against multidrug-resistant K. pneumoniae infection. | BNBD-5 provided protection by decreasing bacterial loads and ameliorating excessive inflammatory response. mdpi.com |
| Defb1 | Mouse (knockout model) | To examine the function of beta-defensins in bacterial clearance. | Defb1-deficient mice showed a higher incidence of bacteria in the bladder, suggesting a role in preventing urinary tract infections. asm.org |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Beta-defensin 9 | BNBD-9 |
| Bovine Neutrophil Beta-Defensin 3 | BNBD-3 |
| Bovine Neutrophil Beta-Defensin 5 | BNBD-5 |
| Bovine Neutrophil Beta-Defensin 12 | BNBD-12 |
| Bovine Enteric β-defensin | EBD |
| Human Beta-Defensin 1 | hBD-1 |
| Human Beta-Defensin 2 | hBD-2 |
| Murine Beta-Defensin 1 | Defb1 |
Future Directions and Research Gaps
Unraveling Comprehensive Regulatory Networks Governing BNBD-9 Expression
The regulation of BNBD-9 expression is complex and appears to differ significantly from other well-studied beta-defensins. While many defensins are upregulated during infection, human beta-defensin 9 (HBD9) has been observed to be downregulated in the presence of certain pathogens like Candida albicans and its expression varies between gram-negative and gram-positive bacteria. nih.gov This unique regulatory profile highlights a major gap in our understanding and a critical area for future investigation.
Key research has shown that Toll-like receptor 2 (TLR2) activation can induce HBD9 mRNA and protein expression in a time- and dose-dependent manner. nih.govnih.gov This signaling pathway involves several key molecules, presenting multiple avenues for further study.
Key Regulatory Molecules Identified in HBD9 Expression:
| Molecule | Role in HBD9 Regulation | Research Focus |
|---|---|---|
| Toll-like receptor 2 (TLR2) | Induces HBD9 mRNA and protein expression. nih.govnih.gov | Investigating the specific pathogen-associated molecular patterns (PAMPs) that trigger TLR2-mediated HBD9 expression. |
| TAK1 | Plays a central role in the TLR2-mediated induction of HBD9. nih.govnih.gov | Elucidating the downstream targets of TAK1 in the HBD9 regulatory cascade. |
| c-JUN and ATF2 | Transcription factors involved in the TLR2 signaling pathway for HBD9 induction. nih.govnih.gov | Mapping the specific binding sites and co-regulatory factors that modulate their activity at the BNBD-9 gene promoter. |
| Dexamethasone | Reduces TLR2-mediated upregulation of HBD9. nih.govnih.gov | Understanding the broader implications of glucocorticoid use on BNBD-9-mediated immunity. |
| MKP1 | Involved in the dexamethasone-mediated reduction of HBD9 in a c-JUN-independent manner. nih.govnih.gov | Exploring the potential for targeting MKP1 to modulate BNBD-9 expression for therapeutic purposes. |
Future research must aim to build a comprehensive map of the transcriptional and post-transcriptional regulatory networks. This includes identifying additional receptors and signaling pathways that govern its expression in response to a wider array of microbial and inflammatory stimuli. Understanding why BNBD-9 is downregulated in certain contexts could reveal novel mechanisms of immune evasion by pathogens or unique host-commensal relationship strategies. nih.gov
Detailed Elucidation of BNBD-9 Mechanisms of Action at the Molecular Level
The general mechanism of action for beta-defensins involves their cationic nature allowing interaction with negatively charged microbial membranes, leading to membrane disruption and cell lysis. wikipedia.org The proposed mechanisms include aggregation, pore formation, and interference with cell wall synthesis. nih.gov While a recombinant HBD9 propeptide has demonstrated antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, the precise molecular details of how it achieves this are not fully known. researchgate.netnottingham.ac.uk
A significant research gap exists in understanding the specific structural and conformational changes BNBD-9 undergoes upon interacting with microbial membranes. nih.gov Future studies should focus on:
High-resolution imaging of BNBD-9 interacting with model membranes to visualize pore formation or other disruptive events.
Biophysical analyses to determine the specific lipid components of microbial membranes that BNBD-9 preferentially binds to.
Structural biology studies to resolve the three-dimensional structure of BNBD-9 and identify the key residues responsible for its antimicrobial activity.
Investigating intracellular targets , as some antimicrobial peptides can translocate across the membrane and interfere with nucleic acid or protein synthesis.
Exploration of BNBD-9 Interactions with Host and Microbial Macromolecules
Beyond direct antimicrobial activity, defensins are known to function as immunomodulatory molecules, bridging the innate and adaptive immune responses. nih.govfrontiersin.org Research on bovine BNBD-9 has shown it is chemotactic for immature dendritic cells, indicating a role in initiating adaptive immunity. sigmaaldrich.com The general interaction of beta-defensins with microbial macromolecules like lipopolysaccharides (LPS) and lipoteichoic acid (LTA) is also established. wikipedia.org
However, the full spectrum of BNBD-9's binding partners, both on host cells and microbes, remains largely unexplored. Future research should prioritize:
Identifying host cell receptors: Beyond TLR2, identifying other host receptors that BNBD-9 may bind to could uncover novel signaling and immunomodulatory functions.
Characterizing interactions with microbial components: A detailed analysis of BNBD-9's binding affinity for various microbial surface molecules (e.g., specific polysaccharides, proteins) could explain its spectrum of activity.
Exploring the "interactome": Utilizing proteomic approaches to identify host and microbial proteins that bind to BNBD-9 could reveal unexpected roles in inflammation, wound healing, or other physiological processes. Computational protein-protein docking studies, similar to those performed for HBD-2 with MMP-9 and PKC-βII, could provide valuable initial insights. acs.org
Development of Novel Research Tools and Methodologies for BNBD-9 Study
Advancements in research methodologies are crucial for overcoming the current limitations in studying BNBD-9. While standard molecular biology techniques have been employed, the development and application of more advanced tools are necessary. nih.govnih.gov
Current and Future Methodologies for BNBD-9 Research:
| Methodology | Application in BNBD-9 Research | Future Development |
|---|---|---|
| Recombinant Peptide Production | Expression and purification of HBD9 propeptide in E. coli systems for functional assays. researchgate.netnottingham.ac.uk | Development of more efficient expression systems to produce fully mature and correctly folded BNBD-9 for structural and advanced functional studies. |
| RNA Interference (RNAi) | Used to silence key molecules (e.g., TLR2) to determine their role in HBD9 signaling pathways. nih.gov | Application of CRISPR-Cas9 gene editing technology for more precise and permanent knockout or modulation of regulatory genes in relevant cell lines. |
| qRT-PCR & Immunohistology | Quantifying mRNA expression and localizing protein in tissues and cells. nih.govnih.gov | Development of high-sensitivity in situ hybridization techniques and super-resolution microscopy to visualize BNBD-9 expression and interaction at the subcellular level. |
| Computational Modeling | Genomics approaches (HMMs, BLAST) to identify defensin (B1577277) genes. pnas.org | Increased use of molecular dynamics simulations to model BNBD-9's interaction with membranes and other macromolecules in atomic detail. acs.org |
Future efforts should focus on creating specific high-affinity monoclonal antibodies for BNBD-9 to improve its detection and quantification in complex biological samples. Furthermore, the generation of reporter cell lines and transgenic animal models where BNBD-9 expression can be easily tracked and manipulated would be invaluable for in vivo studies.
Predictive Modeling of BNBD-9 Activity and Regulation
The use of computational and predictive modeling offers a powerful, high-throughput approach to understanding and potentially engineering defensins. researchgate.net Machine learning algorithms have been successfully used to develop models that can predict whether a given peptide sequence is a defensin. nih.gov These models often rely on features such as amino acid composition, where residues like Cysteine, Arginine, and Tyrosine are more abundant in defensins compared to other antimicrobial peptides. nih.gov
The future of BNBD-9 research will increasingly rely on in silico methods. Key areas for development include:
Activity Prediction: Creating sophisticated machine learning and deep learning models, potentially using transfer learning from large protein databases, to predict the antimicrobial spectrum and potency of BNBD-9 and its analogs against a wide range of pathogens. mdpi.com
Regulatory Network Modeling: Developing systems biology models that integrate transcriptomic, proteomic, and epigenetic data to simulate the complex regulatory networks governing BNBD-9 expression under different conditions.
Structure-Function Relationship Modeling: Using molecular docking and dynamics simulations to predict how specific amino acid substitutions would affect BNBD-9's stability, membrane-binding affinity, and antimicrobial activity. nih.gov This could accelerate the rational design of novel synthetic peptides based on the BNBD-9 scaffold with enhanced therapeutic properties.
By focusing on these key research areas, the scientific community can move towards a more complete understanding of Beta-defensin 9, paving the way for potential therapeutic applications that harness its unique role in the innate immune system.
Q & A
Q. What ethical standards apply when conducting human studies on BNBD-9 expression or CNV?
- Methodological Answer : Obtain informed consent for tissue collection (e.g., corneal biopsies). Anonymize data to protect participant privacy. Disclose conflicts of interest (e.g., therapeutic patents). Follow institutional review board (IRB) protocols for genetic studies, including return of incidental findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
